molecular formula C9H11N3O2 B8107058 ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B8107058
M. Wt: 193.20 g/mol
InChI Key: OTXSCNIZHVZWTL-QPJJXVBHSA-N
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Description

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is an organic compound that belongs to the class of enamine derivatives This compound is characterized by the presence of a pyrimidine ring attached to an ethyl ester group through an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves the reaction of pyrimidine-2-amine with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine group of pyrimidine-2-amine attacks the β-carbon of ethyl acrylate, followed by the elimination of a water molecule to form the enamine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enamine linkage to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The enamine linkage allows the compound to act as a nucleophile, facilitating its binding to active sites of enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can be compared with other similar compounds, such as:

    N-(pyrimidyl)gabapentin: A pyrimidine amino acid derivative with potential pharmaceutical applications.

    N-(pyrimidyl)baclofen: Another pyrimidine amino acid derivative with unique structural features.

These compounds share the pyrimidine ring structure but differ in their functional groups and overall molecular architecture, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(pyrimidin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-14-8(13)4-7-12-9-10-5-3-6-11-9/h3-7H,2H2,1H3,(H,10,11,12)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXSCNIZHVZWTL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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